Fluorescein-O-Acetat

Übersicht

Beschreibung

Fluorescein-O-acetate (FOA) is a fluorescent compound that is widely used in scientific research. It is a derivative of fluorescein, which is a naturally occurring fluorescent compound that is found in some species of marine organisms. FOA is a useful tool in many areas of scientific research such as biochemistry, physiology, and cell biology.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden

Fluorescein-O-Acetat wird bei der Entwicklung und Synthese von fluoreszierenden Sonden verwendet . Diese Sonden sind sensitiv, selektiv und nicht-toxisch, was eine neue Lösung in der biomedizinischen Forschung, der Umweltüberwachung und der Lebensmittelsicherheit bietet . Sie werden verwendet, um Biomoleküle oder molekulare Aktivitäten in Zellen durch Fluoreszenzsignale zu detektieren .

Biomedizinische Anwendungen

Im Bereich der biomedizinischen Anwendungen wird this compound bei der Entwicklung von langwelligen fluoreszierenden Sonden eingesetzt . Diese Sonden haben sich für In-vivo-Anwendungen in der Biomedizin bewährt, darunter die fluoreszenzgesteuerte Krankheitsdiagnose und Theranostik .

Detektion von Analyten

this compound wird bei der Entwicklung von fluoreszierenden Sonden zur Detektion von Analyten verwendet . Diese Sonden ermöglichen die schnelle Detektion von chemischen Substanzen von Interesse .

4. Untersuchung von physiologischen und pathologischen Prozessen this compound wird zur Untersuchung wichtiger physiologischer und pathologischer Prozesse auf zellulärer Ebene eingesetzt . Dies wird durch die Sensitivität und Selektivität der fluoreszierenden Sonden ermöglicht .

Umweltforschung

this compound wird in der Umweltforschung eingesetzt . Zum Beispiel ist die Hydrolyse von Fluoresceindiacetat (FDA) ein weit verbreiteter Assay zur Messung der gesamten enzymatischen Aktivität (TEA) in verschiedenen Umweltproben .

Arzneimittelforschung

this compound wird in der Arzneimittelforschung eingesetzt . Die Wechselwirkungen zwischen Liganden und Molekülen, die durch fluoreszierende Sonden ermöglicht werden, können bei der Entdeckung neuer Medikamente helfen .

Wirkmechanismus

Target of Action

Fluorescein-O-acetate primarily targets amines . It is a fluorescent label that reacts with amines after activation to give isomerically homogeneous derivatives . This property makes it a useful tool in various research and industrial fields, particularly in the study of important physiological and pathological processes at the cellular level .

Mode of Action

Fluorescein-O-acetate is used extensively as a diagnostic tool in the field of ophthalmology . It is a fluorescent compound or fluorophore having a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .

Biochemical Pathways

Fluorescein-O-acetate affects the biochemical pathways related to the detection of amines . Once cleaved, fluorescein localizes to the cytosol, nucleus, and vacuole of the living cell . This allows for the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Pharmacokinetics

It is known that this reagent has high-detection sensitivity in the visible region, specifically with amino groups, and mild derivatization conditions

Result of Action

The result of Fluorescein-O-acetate’s action is the production of a strong green fluorescence that can be used for diagnostic imaging . This fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .

Action Environment

The action of Fluorescein-O-acetate can be influenced by environmental factors such as pH. Fluorescein is a pH-sensitive probe that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This property allows it to be used as a diagnostic aid in corneal injuries and corneal trauma .

Biochemische Analyse

Biochemical Properties

Fluorescein-O-acetate is a fluorogenic compound that can be used in various types of metabolism . It has been used as a reagent for catecholamine analysis in liquid chromatography, reacting with norepinephrine, epinephrine, and dopamine . The nature of these interactions is based on the reactivity of Fluorescein-O-acetate with these catecholamines.

Cellular Effects

Fluorescein-O-acetate has been used to investigate cellular conditions in vivo. For instance, it has been used to quantify fluorescently labeled nanoparticle uptake in mammalian cells . It has also been used to image intracellular superoxide radicals . These studies suggest that Fluorescein-O-acetate can influence cell function by interacting with various cellular processes.

Molecular Mechanism

Fluorescein-O-acetate, like fluorescein, is a fluorophore that absorbs light at a particular wavelength and subsequently emits light of a longer wavelength . The fluorescence lifetimes of the protonated and deprotonated forms of fluorescein are approximately 3 and 4 ns, respectively . This property allows for pH determination from non-intensity based measurements .

Temporal Effects in Laboratory Settings

The temporal effects of Fluorescein-O-acetate in laboratory settings can be observed through fluorescence imaging techniques. These techniques have been used to detect the presence of superoxide radicals and to dynamically image their fluctuation using two-photon technology .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Fluorescein-O-acetate in animal models are limited, it’s worth noting that fluorescein, from which Fluorescein-O-acetate is derived, has been used safely in various applications. For instance, fluorescein has been used for decades in ophthalmology for fluorescence angiography . Side effects or adverse events reported in the literature were related to intravenous bolus injection .

Metabolic Pathways

Fluorescein-O-acetate is involved in various metabolic pathways. It is used as a fluorogenic compound in different types of metabolism, including the detection of superoxide radicals .

Transport and Distribution

The transport and distribution of Fluorescein-O-acetate within cells and tissues are likely to be similar to that of fluorescein. Fluorescein is commonly used in microscopy, in a type of dye laser as the gain medium, in forensics and serology to detect latent blood stains, and in dye tracing .

Subcellular Localization

Fluorescein-O-acetate, like fluorescein, can be used to visualize cellular and subcellular structures. Fluorescent dyes provide a convenient and sensitive method for assessing cell viability and visualizing organellar distribution and dynamics . Therefore, Fluorescein-O-acetate could potentially be used to describe the subcellular localization of the product and any effects on its activity or function.

Eigenschaften

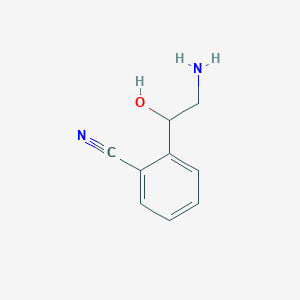

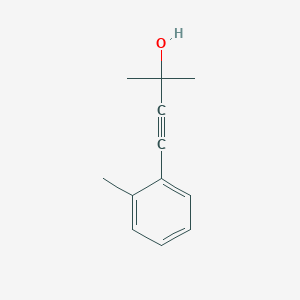

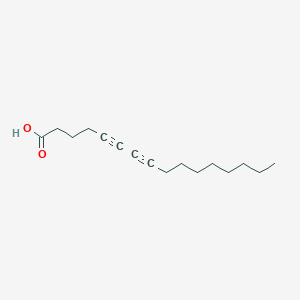

IUPAC Name |

2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDLLIKXLDPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585004 | |

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233759-98-3 | |

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein-O'-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein-O-acetate interact with its target molecules, and what are the downstream effects?

A1: Fluorescein-O-acetate reacts specifically with primary amines (-NH2 groups) present in target molecules like amino acids, peptides, and biogenic amines. This reaction forms a stable amide bond between the fluorescein moiety and the target molecule [, , , , , ]. The key downstream effect of this reaction is the attachment of the highly fluorescent fluorescein molecule to the target. This allows for sensitive detection of the derivatized molecules using fluorescence detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) [, , , , ].

Q2: What is the structural characterization of Fluorescein-O-acetate?

A2: While the provided abstracts do not specify the exact molecular formula and weight of Fluorescein-O-acetate, they highlight its key structural features. It consists of a fluorescein molecule attached to an acetate group via an ester linkage. The acetate group serves as a good leaving group during the reaction with amines. The fluorescein moiety is responsible for the fluorescent properties of the derivatized molecules. For detailed spectroscopic data, further investigation beyond the provided abstracts is recommended.

Q3: Can you explain the analytical methods and techniques used to characterize and quantify Fluorescein-O-acetate derivatives?

A4: The research primarily utilizes chromatographic techniques coupled with fluorescence detection for analyzing Fluorescein-O-acetate derivatives. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is commonly employed, separating the derivatized molecules based on their physicochemical properties on a C18 column [, , , ]. Alternatively, Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) is also utilized, exploiting the charge-to-size ratio of the derivatives for separation and offering high sensitivity []. These methods allow for both qualitative identification and quantitative analysis of target molecules in various biological matrices.

Q4: What are the advantages of using Fluorescein-O-acetate as a derivatizing agent compared to other options?

A4: The research highlights several advantages of Fluorescein-O-acetate over other derivatizing agents:

- High sensitivity: Fluorescein-based derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range [, , ], which is considerably lower than many other detection methods.

- Mild reaction conditions: The derivatization reaction proceeds under relatively mild conditions, minimizing potential degradation of target molecules [, ].

- Selectivity: Fluorescein-O-acetate reacts specifically with primary amines, reducing interference from other functional groups present in the sample matrix [, ].

Q5: What are the potential applications of Fluorescein-O-acetate in different research areas?

A5: The research suggests various applications of Fluorescein-O-acetate in diverse fields:

- Biomedical research: Quantifying biogenic amines in plasma to understand their role in diseases like cancer [].

- Neuroscience: Analyzing amino acid neurotransmitters in cerebrospinal fluid and saliva to study neurological disorders [].

- Food science and technology: Determining oligopeptide composition and hydrolysis in food products [].

- Clinical chemistry: Developing diagnostic assays for various diseases by utilizing Fluorescein-O-acetate labeled probes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)

![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)

![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)

![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)